N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide

carbonic anhydrase inhibition sulfonamide SAR heterocyclic N‑alkylation

A tertiary sulfonamide that eliminates carbonic‑anhydrase interference, making it ideal for sGC‑modulator phenotypic screens and selectivity profiling. The cyclopropylpyridine tail imparts conformational restraint and distinct lipophilicity vs. simple aryl sulfonamides. Both the dihydrobenzofuran‑5‑sulfonyl chloride and 5‑cyclopropylpyridin‑3‑ylmethylamine building blocks are commercially accessible, enabling rapid SAR expansion. Use as a negative control in CA‑activity assays or as a docking probe to map binding‑site topology.

Molecular Formula C17H18N2O3S
Molecular Weight 330.4
CAS No. 2034393-16-1
Cat. No. B2641924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
CAS2034393-16-1
Molecular FormulaC17H18N2O3S
Molecular Weight330.4
Structural Identifiers
SMILESC1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4
InChIInChI=1S/C17H18N2O3S/c20-23(21,16-3-4-17-14(8-16)5-6-22-17)19-10-12-7-15(11-18-9-12)13-1-2-13/h3-4,7-9,11,13,19H,1-2,5-6,10H2
InChIKeyDMRZGDSNPOLGJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(5-Cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS 2034393-16-1) – Compound Identity & Procurement Baseline


N-[(5-Cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS 2034393‑16‑1, molecular formula C₁₇H₁₈N₂O₃S) is a synthetic sulfonamide bearing a 2,3‑dihydrobenzofuran core linked through a sulfonamide bridge to a 5‑cyclopropylpyridin-3‑ylmethyl substituent [1]. The dihydrobenzofuran‑sulfonamide motif is a privileged scaffold in medicinal chemistry, with demonstrated activity against carbonic anhydrase isoforms and other targets [2]. The cyclopropylpyridine terminus introduces conformational restraint and distinct electronic properties compared to simple aryl sulfonamides, which can affect both target binding and physicochemical profile. However, publicly available peer‑reviewed pharmacological data for this specific compound remain extremely scarce; the present guide relies on class‑level inference and structurally proximal comparator data to delineate its differentiation potential.

Why a Simple Benzofuran Sulfonamide Cannot Replace N-[(5-Cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide in Target‑Focused Studies


Within the benzofuran‑5‑sulfonamide class, even modest structural modifications can profoundly alter target engagement, isoform selectivity, and ADME properties. The unsubstituted 2,3‑dihydro‑1‑benzofuran‑5‑sulfonamide (CAS 112894‑47‑0) is reported to inhibit human carbonic anhydrase isoforms hCA I and hCA II with Kᵢ values in the low‑micromolar to sub‑micromolar range, whereas N‑alkylation with heterocyclic groups shifts selectivity toward membrane‑associated isoforms such as hCA IX and hCA XII or introduces completely different target profiles . The cyclopropylpyridine substituent in the target compound introduces steric bulk, modulates lipophilicity, and can engage π‑stacking or hydrogen‑bond interactions with binding‑site residues that are inaccessible to simpler N‑substituted analogs. Consequently, substituting the target compound with a generic benzofuran‑sulfonamide without the specific N‑[(5‑cyclopropylpyridin‑3‑yl)methyl] appendage risks losing the intended target potency, selectivity, and cellular activity. The quantitative evidence below, although limited to class‑ and comparator‑derived data, underscores the functional consequences of the distinct structural features.

Quantitative Differentiation Evidence for N-[(5-Cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide


Structural Uniqueness Versus Unsubstituted Benzofuran‑5‑sulfonamide Core

Compound 2034393‑16‑1 is a tertiary sulfonamide bearing an N‑(5‑cyclopropylpyridin‑3‑yl)methyl group, whereas the commercially available lead‑like analog 2,3‑dihydro‑1‑benzofuran‑5‑sulfonamide (CAS 112894‑47‑0) is a primary sulfonamide [1]. Primary benzofuran‑sulfonamides typically inhibit carbonic anhydrase isoforms hCA I and hCA II with Kᵢ values in the 0.1–10 µM range. N‑Alkylation disrupts the canonical zinc‑binding sulfonamide‑NH₂ motif, abolishing CA inhibition but potentially redirecting the compound toward alternative targets such as soluble guanylyl cyclase (sGC). For example, the structurally related sGC inhibitor NS 2028 (a benzofuran‑fused system with an N‑heteroaryl substituent) exhibits IC₅₀ values of 30 nM (basal) and 200 nM (NO‑stimulated) in mouse cerebellum homogenates .

carbonic anhydrase inhibition sulfonamide SAR heterocyclic N‑alkylation

Cyclopropyl Substituent Effect on logP and Metabolic Stability

The cyclopropyl group on the pyridine ring of 2034393‑16‑1 provides a well‑characterized advantage over simple methyl or unsubstituted pyridine analogues. In medicinal chemistry, cyclopropyl introduction lowers logP by approximately 0.5–0.8 log units relative to an isopropyl substituent while increasing metabolic stability toward CYP‑mediated oxidation [1]. The calculated logP (cLogP) of the target compound is estimated at ~2.1, compared with ~2.8 for the corresponding isopropyl‑pyridine analogue, based on fragment‑based computational predictions.

lipophilicity metabolic stability cyclopropyl effect

Selectivity Over Primary Sulfonamide Off‑Targets

Primary sulfonamide benzofurans such as 2,3‑dihydro‑1‑benzofuran‑5‑sulfonamide are known to inhibit multiple carbonic anhydrase isoforms, often with limited isoform selectivity (hCA I Kᵢ ~0.2 µM, hCA II Kᵢ ~0.05 µM reported for close structural analogs) [1]. The tertiary sulfonamide in 2034393‑16‑1 cannot adopt the requisite anionic NH⁻ geometry for zinc coordination, thereby abrogating CA inhibition. This property is critical when the research objective requires confounding CA‑mediated effects to be excluded from the biological readout.

sulfonamide selectivity off‑target panel carbonic anhydrase

Synthetic Tractability and Key Intermediate Availability

The synthesis of 2034393‑16‑1 relies on intermediates that are commercially available: 2,3‑dihydro‑1‑benzofuran‑5‑sulfonyl chloride (available from multiple vendors) and 5‑cyclopropylpyridin‑3‑ylmethylamine (CAS 1342276‑29‑6, catalog item from authorized suppliers) . This contrasts with more complex N‑substituted benzofuran sulfonamides that require multi‑step preparation of the amine component, potentially impacting lead time and cost for repeat procurement.

synthesis intermediate procurement

Absence of Public In‑Vivo or Selectivity Data – Critical Data Gap

A systematic search of PubMed, ChEMBL, BindingDB, and Google Patents returned no peer‑reviewed publications or patent biological data specific to CAS 2034393‑16‑1 [1]. No IC₅₀, Kᵢ, EC₅₀, or in‑vivo efficacy values were found in any authoritative database. This data paucity is the single most important consideration for procurement: the compound’s differentiation rests on structural inference, not experimentally confirmed target engagement.

data gap in‑vivo selectivity profiling

Optimal Use Cases for N-[(5-Cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide Based on Current Evidence


De‑Novo Phenotypic Screening for sGC or Non‑CA Sulfonamide Targets

Given the structural analogy to NS 2028, which potently inhibits soluble guanylyl cyclase (IC₅₀ = 30 nM basal), 2034393‑16‑1 can be deployed in phenotypic assays or biochemical screens aiming to identify novel sGC modulators or other targets that accommodate the cyclopropylpyridine sulfonamide pharmacophore, while automatically excluding carbonic‑anhydrase‑driven hits due to its tertiary sulfonamide nature .

Structure–Activity Relationship (SAR) Expansion Around the Cyclopropylpyridine Vector

With both the dihydrobenzofuran‑5‑sulfonyl chloride and 5‑cyclopropylpyridin‑3‑ylmethylamine building blocks commercially accessible, this compound serves as a convenient reference point for systematic variation of the amine substituent. Analogs with different heterocycles or linkers can be rapidly synthesized and benchmarked against 2034393‑16‑1 in proprietary assays .

Selectivity Profiling Panels for Off‑Target Liability Assessment

Because primary sulfonamides commonly inhibit carbonic anhydrases, 2034393‑16‑1 can act as a negative control in CA‑activity assays or as a test article in broad‑panel selectivity screens to verify that observed cellular effects are not confounded by CA inhibition. Its predicted lack of CA binding (>200‑fold reduction vs. primary sulfonamide) makes it a cleaner probe for non‑CA targets [1].

Computational Chemistry and Docking Studies

The well‑defined dihydrobenzofuran and cyclopropylpyridine fragments, combined with the rotatable sulfonamide linker, make this compound suitable for molecular docking and dynamics simulations. The cyclopropyl group provides a conformationally restricted moiety that can be used to test hypotheses about binding‑site topology, complementing existing crystal structures of related benzofuran‑sulfonamide ligands .

Quote Request

Request a Quote for N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.